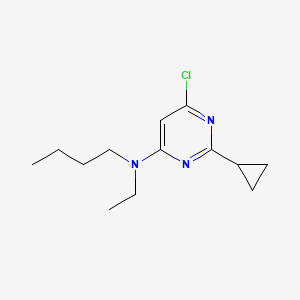
(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H10Cl2FN3O and its molecular weight is 278.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
1,3,4-oxadiazole derivatives have been extensively studied for their efficient synthesis and detailed characterization. For instance, compounds with the oxadiazole moiety have been synthesized through various methods, including the polyphosphoric acid condensation route, highlighting their high yield and structural diversity. These compounds are spectroscopically characterized using techniques such as FT-IR, DSC, NMR, and mass spectrometry to determine their precise structural attributes (Shimoga, Shin, & Kim, 2018).
Biological Activities
Oxadiazole derivatives have shown significant potential in biological applications, particularly in the development of novel pharmaceuticals. They have been investigated for their antibacterial activities, demonstrating effectiveness against various bacterial strains. For example, novel oxadiazoles have been synthesized and tested for their antibacterial properties, showing significant activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Material Science Applications
In the field of materials science, oxadiazole derivatives are explored for their potential in creating novel materials with unique properties. Their application extends to the development of polymers and coatings with specific characteristics, such as high thermal stability, solubility in organic solvents, and potential for use in optoelectronics and as fluorescence materials. Research into fluorinated poly(1,3,4-oxadiazole-ether-imide)s, for example, demonstrates the creation of polymers that are highly soluble, stable, and suitable for thin-film applications, exhibiting significant thermal stability and desirable optical properties (Hamciuc, Hamciuc, & Brumǎ, 2005).
Anticancer and Herbicidal Activities
The anticancer potential of oxadiazole derivatives has also been investigated, with some compounds showing promising results against various cancer cell lines. Additionally, the herbicidal activity of oxadiazole-containing compounds against graminaceous plants, coupled with their safety for crops, highlights their applicability in agricultural science. This opens avenues for the development of new herbicides with specific action mechanisms (Tajik & Dadras, 2011).
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O.ClH/c1-5-14-10(15-16-5)9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLAWZPAVIFHBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC(=C(C=C2)Cl)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














